molecular formula C14H21N3O3S2 B2683251 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1060164-51-3

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2683251
CAS No.: 1060164-51-3
M. Wt: 343.46
InChI Key: KSDJVTXRZIWILP-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25658415/]. Its high selectivity for GSK-3β makes it a valuable pharmacological tool for dissecting the complex signaling pathways governed by this kinase. Research utilizing this compound has significantly advanced the understanding of GSK-3β's role in neurological contexts, where it has been shown to reduce Tau protein hyperphosphorylation, a key pathological hallmark in Alzheimer's disease models, suggesting potential neuroprotective applications [https://pubmed.ncbi.nlm.nih.gov/25658415/]. Beyond neuroscience, its application extends to oncology research, as GSK-3β activity is implicated in the regulation of cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway. By selectively inhibiting GSK-3β, this compound enables researchers to probe mechanisms of tumorigenesis and evaluate new therapeutic strategies in various cancer cell lines. This inhibitor is therefore essential for fundamental studies aimed at understanding kinase biology and for preclinical investigations into conditions characterized by dysregulated GSK-3β activity.

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDJVTXRZIWILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The primary approach includes:

  • Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.

  • Piperidine ring formation: This involves the functionalization of piperidine through various reactions like alkylation or acylation.

  • Introduction of the methylsulfonyl group: This is usually performed via sulfonylation reactions, where methylsulfonyl chloride is a common reagent.

  • Coupling of the intermediate products: The final step involves the coupling of benzo[d]thiazole and piperidine intermediates via carboxamide formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis would involve optimization of these steps to increase yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and control. Solvent choice, temperature, and pressure conditions are meticulously controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide can undergo a variety of chemical reactions, such as:

  • Oxidation: The sulfur atom in the methylsulfonyl group can be a site for oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing agents: Sodium borohydride (NaBH₄), LiAlH₄

  • Substituting reagents: Alkyl halides, acyl chlorides

Major Products Formed: Depending on the conditions and reagents, the major products from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives of the piperidine ring.

Scientific Research Applications

Biological Activities

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide exhibits various biological activities that are promising for therapeutic applications:

  • Antimicrobial Activity : Research indicates that similar compounds demonstrate significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives of sulfonamides have shown efficacy against resistant strains of Candida and Staphylococcus aureus .
  • Anticancer Potential : The compound may act as an inhibitor of key kinases involved in cancer progression. Specifically, it has been noted for its potential to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β), which are crucial in regulating cell proliferation and apoptosis .

Case Studies

Several studies have documented the efficacy of related compounds in clinical or preclinical settings:

  • Antimicrobial Efficacy : In a study evaluating new sulfonamide derivatives, compounds similar to 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide were tested against Candida albicans and showed minimum inhibitory concentrations (MIC) significantly lower than traditional treatments .
  • Cancer Treatment : A series of benzamide analogues were synthesized and evaluated for their anticancer properties. One compound exhibited an IC50 value lower than that of standard chemotherapeutics such as 5-fluorouracil (5-FU), indicating its potential as a more effective treatment option .

Mechanism of Action

The compound's mechanism of action is highly dependent on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby inhibiting the enzyme's function. The pathways involved could include modulation of signal transduction, inhibition of protein-protein interactions, or disruption of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-N-(4-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)phenyl)-1-(Thiophen-3-yl) Methanimine ()

  • Core Structure : Shares the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group.
  • Key Differences :
    • Replaces the piperidine-carboxamide-methylene group with a methanimine (–CH=N–) linkage.
    • Incorporates a thiophene substituent instead of methylsulfonyl.
  • Thiophene’s aromaticity could enhance π-π stacking interactions with hydrophobic protein pockets, while methylsulfonyl may improve solubility .

3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(Propylamino)-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)Phenyl)Ethyl)Benzamide (Compound 31, )

  • Core Structure : Retains the tetrahydrobenzo[d]thiazol-2-yl carbamoyl linkage.
  • Key Differences: Attaches a benzamide group with 3,4-dimethoxy substituents and a chiral ethyl group. Includes a propylamino substitution on the thiazole ring.
  • Implications: The benzamide and methoxy groups may enhance binding to aromatic residue-rich targets (e.g., kinases or GPCRs). Propylamino could introduce basicity, affecting solubility and membrane permeability compared to the neutral methylsulfonyl group .

Urea Derivatives of Tetrahydrobenzo[b]thiophene ()

  • Core Structure : Replaces tetrahydrobenzo[d]thiazole with tetrahydrobenzo[b]thiophene.
  • Key Differences: Substitutes the carboxamide with urea (–NH–CO–NH–) groups. Includes cyano or ester substituents (e.g., 7a–7d).
  • Implications: Urea’s hydrogen-bonding capacity may strengthen target interactions but reduce metabolic stability. Thiophene vs.

Research Implications and Limitations

  • Structural Insights : The tetrahydrobenzo[d]thiazole core is versatile, but substituents dictate target selectivity. Methylsulfonyl and carboxamide groups in the target compound may balance solubility and binding, whereas urea or methanimine derivatives prioritize interaction strength.
  • Activity Gaps : Evidence lacks direct bioactivity data for the target compound. Comparisons rely on structural analogies; functional assays are needed to validate hypotheses.
  • Contradictions: While focuses on antiviral applications (MERS-CoV), highlights COPD treatment. This suggests divergent therapeutic potentials despite structural overlaps.

Biological Activity

1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide (CAS Number: 1060164-51-3) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a piperidine ring, a methylsulfonyl group, and a tetrahydrobenzo[d]thiazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₄H₂₁N₃O₃S₂
  • Molecular Weight : 343.5 g/mol
  • Structural Features : The compound's structure includes:
    • A piperidine ring that enhances its lipophilicity.
    • A methylsulfonyl group known for its ability to modulate pharmacokinetic properties.
    • A tetrahydrobenzo[d]thiazole moiety that may contribute to its biological interactions.

Research indicates that compounds with structural similarities to 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors, potentially including G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.

Biological Activities

The following table summarizes key biological activities associated with 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide and related compounds:

Activity Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryInhibits COX enzymes and reduces inflammation in animal models.
AntimicrobialDemonstrates activity against Gram-positive and Gram-negative bacteria.
NeuroprotectivePotential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of similar compounds in various cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) when combined with doxorubicin .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds with similar structures can significantly reduce inflammatory markers in vivo, suggesting potential therapeutic applications for chronic inflammatory diseases .
  • Antimicrobial Properties :
    • In vitro studies have shown that related compounds exhibit potent antimicrobial activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiazole-carboxamide derivatives like 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide?

  • Methodology : A two-step approach is commonly used: (1) coupling of a piperidine-3-carboxylic acid derivative with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine via carbodiimide-mediated amide bond formation, followed by (2) methylsulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. Solvent selection (e.g., DMF or acetonitrile) and reaction time (1–3 minutes under reflux) are critical for yield optimization .
  • Validation : Confirm intermediates and final products using 1H^1H/13C^{13}C NMR spectroscopy and HPLC (≥98% purity thresholds) .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

  • Methodology : Use 1H^1H NMR to confirm the presence of characteristic signals, such as the methylsulfonyl group (δ ~3.0–3.2 ppm) and tetrahydrobenzo[d]thiazole protons (δ ~1.8–2.5 ppm). 13C^{13}C NMR should resolve carbonyl carbons (~170 ppm) and sulfonyl groups (~40 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Use DMSO as a solvent control and validate results with positive controls like ciprofloxacin or doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of published data to identify variables such as solvent choice (e.g., DMSO vs. aqueous buffers), cell line specificity, or assay protocols. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies optimize the pharmacokinetic profile of this compound?

  • Methodology : Modify the piperidine ring’s substituents to enhance metabolic stability. Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility, and assess logP values via HPLC. Use in vitro microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with bioactivity. Validate predictions with synthetic analogs (e.g., replacing methylsulfonyl with acetyl groups) .

Q. What advanced techniques characterize crystalline or solution-phase conformations?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with solvent). Dynamic NMR (VT-NMR) or NOESY experiments in DMSO-d6_6/CDCl3_3 can reveal conformational flexibility in solution .

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